
ethyl 1,5-dimethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,5-dimethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C12H19N3O4S and its molecular weight is 301.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 1,5-dimethyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article discusses its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
Overview of Pyrazole Derivatives
Pyrazole derivatives are recognized for their significant pharmacological potential, exhibiting various biological activities including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The structural diversity of pyrazoles allows for modifications that enhance their biological efficacy and selectivity against specific targets.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of suitable pyrazole precursors with pyrrolidine and sulfonylating agents. This compound can be synthesized through a multi-step process that includes:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and α,β-unsaturated carbonyl compounds.
- Sulfonation : Introducing a sulfonyl group via electrophilic aromatic substitution.
- Esterification : Converting the carboxylic acid to an ester form using ethyl alcohol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including this compound. The compound has demonstrated significant activity against a range of bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 mg/mL |
Escherichia coli | 12.5 mg/mL |
Pseudomonas aeruginosa | 15.0 mg/mL |
These results indicate that this compound may serve as a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated in vitro. The compound exhibited potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to established anti-inflammatory drugs like diclofenac.
Anticancer Activity
Research indicates that pyrazole derivatives can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis. This compound has shown promising results in inhibiting the growth of cancer cells through mechanisms such as:
- Induction of apoptosis
- Inhibition of angiogenesis
In vitro studies revealed that this compound could reduce cell viability in breast and prostate cancer cell lines with IC50 values in the low micromolar range.
Case Studies
Several case studies have been conducted to evaluate the safety and efficacy of pyrazole derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A study involving a series of pyrazole derivatives showed that modifications at the sulfonamide position significantly enhanced antibacterial activity against resistant strains.
- Clinical Evaluation for Anti-inflammatory Effects : Clinical trials assessing the anti-inflammatory properties of similar compounds indicated reduced symptoms in patients with rheumatoid arthritis when treated with pyrazole derivatives.
Propiedades
IUPAC Name |
ethyl 1,5-dimethyl-3-pyrrolidin-1-ylsulfonylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-4-19-12(16)10-9(2)14(3)13-11(10)20(17,18)15-7-5-6-8-15/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIJATBUQXYDAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1S(=O)(=O)N2CCCC2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.